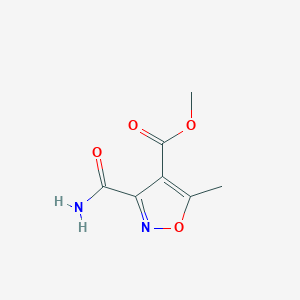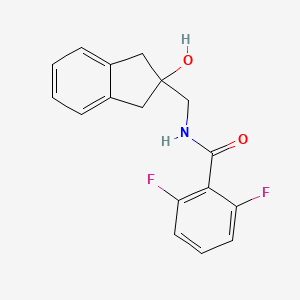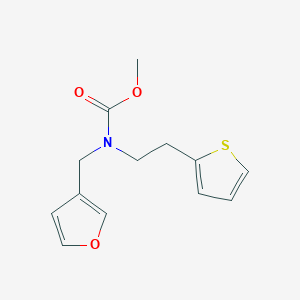![molecular formula C15H10N4O2S B2510720 N-(3-(imidazo[2,1-b]tiazol-6-il)fenil)isoxazol-5-carboxamida CAS No. 1206987-75-8](/img/structure/B2510720.png)
N-(3-(imidazo[2,1-b]tiazol-6-il)fenil)isoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide" is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as isoxazole and imidazo[2,1-b]thiazole rings, which are of interest due to their biological activities. For instance, substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides have been identified as valuable antitubercular candidates that can inhibit the growth of Mycobacterium tuberculosis strains, including multidrug-resistant and extremely drug-resistant strains . Additionally, imidazo[2,1-b]thiazole-5-carboxamides have been reported as potent anti-tuberculosis agents targeting the QcrB enzyme, with nanomolar potency against replicating and drug-resistant M. tuberculosis and low toxicity to VERO cells .
Synthesis Analysis
The synthesis of related compounds has been explored in the context of antitubercular and anticancer activities. While the exact synthesis of "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide" is not detailed, the synthesis of similar N-phenyl-5-carboxamidyl isoxazoles has been conducted for the evaluation of their anticancer activity . These synthetic efforts are crucial for the development of new chemotherapeutic agents and could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide" has been the subject of investigation due to their biological relevance. The presence of the isoxazole ring and the imidazo[2,1-b]thiazole moiety suggests that the compound may interact with biological targets such as enzymes or receptors involved in disease pathways. The structure-activity relationships of these compounds have been exploited to design analogues with improved antitubercular activity and to target specific enzymes like QcrB in M. tuberculosis .
Chemical Reactions Analysis
The chemical reactions involving compounds with isoxazole and imidazo[2,1-b]thiazole rings have not been explicitly described in the provided papers. However, the biological evaluations suggest that these compounds undergo interactions with biological targets, leading to their potent antitubercular and anticancer activities. For example, the inhibition of JAK3/STAT3 signaling pathways by an N-phenyl-5-carboxamidyl isoxazole derivative indicates a chemical interaction at the molecular level that affects cell signaling and tumor growth .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide" are not directly reported, but the properties of structurally related compounds suggest that they are likely to have good metabolic stability and selectivity over other bacterial species and eukaryotic cells . The low toxicity to VERO cells reported for imidazo[2,1-b]thiazole-5-carboxamides also implies favorable physical and chemical properties for therapeutic use. These properties are essential for the development of new drugs, as they influence the compound's behavior in biological systems and its potential as a medication.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del compuesto N-(3-(imidazo[2,1-b]tiazol-6-il)fenil)isoxazol-5-carboxamida, también conocido como N-(3-{imidazo[2,1-b][1,3]tiazol-6-il}fenil)-1,2-oxazol-5-carboxamida:
Actividad Anticancerígena
Este compuesto ha mostrado resultados prometedores en el campo de la investigación del cáncer. Su estructura le permite interactuar con varios objetivos celulares, lo que lleva a la inhibición de la proliferación de células cancerosas. Los estudios han demostrado su eficacia contra múltiples líneas celulares de cáncer, incluidos los cánceres de mama, próstata y pulmón . La capacidad del compuesto para inducir apoptosis e inhibir la angiogénesis lo convierte en un candidato potencial para el desarrollo de fármacos anticancerígenos.
Propiedades Antimicrobianas
El compuesto exhibe una actividad antimicrobiana significativa contra una gama de patógenos bacterianos y fúngicos. Su mecanismo de acción implica la interrupción de la membrana celular microbiana y la inhibición de las enzimas esenciales necesarias para el crecimiento microbiano . Esto lo convierte en un candidato valioso para desarrollar nuevos antibióticos, especialmente frente al aumento de la resistencia a los antibióticos.
Efectos Antiinflamatorios
La investigación ha indicado que este compuesto posee fuertes propiedades antiinflamatorias. Puede inhibir la producción de citocinas proinflamatorias y reducir la activación de las vías inflamatorias . Esto lo convierte en un agente terapéutico potencial para tratar enfermedades inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal.
Actividad Antioxidante
Se ha encontrado que el compuesto tiene potentes propiedades antioxidantes, que ayudan a neutralizar los radicales libres y reducir el estrés oxidativo . Esta actividad es crucial para prevenir el daño celular y tiene implicaciones en el tratamiento de enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos y las enfermedades cardiovasculares.
Efectos Neuroprotectores
Los estudios han demostrado que este compuesto puede proteger las células neuronales del daño causado por el estrés oxidativo y la excitotoxicidad . Sus efectos neuroprotectores se están explorando para aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson. La capacidad del compuesto para cruzar la barrera hematoencefálica aumenta su potencial terapéutico en este campo.
Efectos Antihipertensivos
El compuesto ha mostrado potencial para reducir la presión arterial al inhibir la enzima convertidora de angiotensina (ECA) y mejorar la función vascular. Sus efectos antihipertensivos se están explorando para desarrollar nuevos tratamientos para la hipertensión y las condiciones cardiovasculares relacionadas. La capacidad del compuesto para modular el tono vascular y reducir la presión arterial destaca su potencial terapéutico en la salud cardiovascular.
Estas diversas aplicaciones resaltan la versatilidad y el potencial del compuesto en varios campos de la investigación científica. Cada aplicación está respaldada por estudios en curso y tiene promesas para desarrollos terapéuticos futuros.
Tiazoles: con diversas actividades biológicas Síntesis y Evaluación Biológica de Derivados de Tiazol [Diseño, Síntesis y Evaluación Biológica de 6- (Imidazo 1,2-a … Síntesis y evaluación biológica de nuevos imidazo[2,1-b]tiazol … Moléculas | Texto completo gratuito | Síntesis, acoplamiento molecular … - MDPI : Tiazoles: con diversas actividades biológicas : Síntesis y Evaluación Biológica de Derivados de Tiazol : [Diseño, Síntesis y Evaluación Biológica de 6- (Imidazo 1,2-a …
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines . These compounds have also been evaluated for their antitubercular activity, with some showing selective inhibition of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to exhibit antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction , indicating that these properties have been considered in their development.
Result of Action
Similar compounds have shown significant activity against various cancer cell lines , suggesting that they may induce cellular changes that inhibit cell growth and proliferation.
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out in environmentally friendly solvents , indicating a consideration for environmental impact in their production.
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which can lower the Michaelis constant for acetylated substrates .
Cellular Effects
In terms of cellular effects, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide has been shown to have significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that this compound may have a selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14(13-4-5-16-21-13)17-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)18-12/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPWHVAUSDELLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)


![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)